molecular formula C7H5Br3O4 B1629604 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate CAS No. 207728-74-3

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate

Cat. No.: B1629604
CAS No.: 207728-74-3
M. Wt: 392.82 g/mol
InChI Key: YIHVBQUJDRETAC-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate (CAS: 207728-74-3) is a brominated aromatic carboxylic acid with the molecular formula C₇H₅Br₃O₄ and a molecular weight of 392.82 g/mol . It exists as a white to cream-colored crystalline powder with a melting point of 145–150°C and is insoluble in water . The compound features three bromine atoms at the 2-, 4-, and 6-positions and a hydroxyl group at the 3-position on the benzoic acid backbone, which confers unique electronic properties and reactivity .

Properties

IUPAC Name

2,4,6-tribromo-3-hydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O3.H2O/c8-2-1-3(9)6(11)5(10)4(2)7(12)13;/h1,11H,(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHVBQUJDRETAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647379
Record name 2,4,6-Tribromo-3-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207728-74-3
Record name 2,4,6-Tribromo-3-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

Bromination typically employs elemental bromine ($$ \text{Br}2 $$) in acetic acid as both solvent and proton donor. A Lewis acid catalyst, such as iron(III) bromide ($$ \text{FeBr}3 $$), enhances the electrophilicity of bromine by polarizing the $$ \text{Br}^+ $$ species. The reaction is exothermic and requires temperature control (40–60°C) to prevent over-bromination or decomposition.

Key Parameters :

  • Molar Ratio : A 3:1 molar ratio of $$ \text{Br}_2 $$ to 3-hydroxybenzoic acid ensures complete substitution.
  • Reaction Time : 6–8 hours under reflux conditions.
  • Workup : The crude product is precipitated by cooling, filtered, and washed with cold acetic acid to remove excess bromine.

Monohydrate Formation

The anhydrous tribromobenzoic acid is crystallized from aqueous ethanol to obtain the monohydrate form. Water molecules integrate into the crystal lattice during recrystallization, stabilized by hydrogen bonding with the hydroxyl and carboxylic acid groups.

Alternative Synthetic Routes

Hydrolysis of 2,4,6-Tribromo-3-cyanobenzoic Acid

Hydrolysis of the nitrile group in 2,4,6-tribromo-3-cyanobenzoic acid provides an alternative pathway. The reaction uses aqueous sodium hydroxide ($$ \text{NaOH} $$) at 80–100°C, converting the nitrile to a carboxylic acid.

Reaction Scheme :
$$
\text{2,4,6-Tribromo-3-cyanobenzoic acid} + \text{H}2\text{O} \xrightarrow{\text{NaOH}} \text{3-Hydroxy-2,4,6-tribromobenzoic acid} + \text{NH}3
$$

Challenges :

  • Byproduct Formation : Ammonia ($$ \text{NH}_3 $$) must be removed to avoid side reactions.
  • Yield : 70–75% due to incomplete hydrolysis.

Oxidation of Tribrominated Precursors

Oxidation of 2,4,6-tribromo-3-methylbenzoic acid using potassium permanganate ($$ \text{KMnO}_4 $$) in acidic media converts the methyl group to a carboxylic acid. This method is less common due to stringent oxidation conditions and lower yields (60–65%).

Industrial-Scale Production

Reactor Design and Process Optimization

Industrial synthesis employs continuous-flow reactors to enhance heat dissipation and reaction control. Key considerations include:

  • Residence Time : 4–5 hours for complete bromination.
  • Catalyst Recovery : $$ \text{FeBr}_3 $$ is recycled via distillation to reduce costs.
  • Purity Control : Crystallization with activated carbon removes impurities, achieving ≥97% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Bromination 85–90 ≥97 High efficiency Exothermic reaction control
Nitrile Hydrolysis 70–75 95 Avoids bromine gas Byproduct formation
Oxidation 60–65 90 Uses stable precursors Low yield, harsh conditions

Recent Advances in Synthesis

Solvent-Free Bromination

Microwave-assisted bromination in solvent-free conditions reduces reaction time to 1–2 hours while maintaining yields of 80–85%. This method minimizes waste and energy consumption.

Catalytic Innovations

Heterogeneous catalysts like zeolite-supported $$ \text{FeBr}_3 $$ improve selectivity and reduce catalyst loading by 40%. These systems enable easier separation and reuse.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.

Major Products Formed

    Oxidation: Formation of 3-oxo-2,4,6-tribromobenzoic acid.

    Reduction: Formation of 3-hydroxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-hydroxy-2,4,6-tribromobenzoic acid monohydrate involves its interaction with specific molecular targets, such as enzymes and proteins. The hydroxyl group and bromine atoms play a crucial role in binding to the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional and Structural Analogues

The following table summarizes key differences between 3-hydroxy-2,4,6-tribromobenzoic acid monohydrate and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substitution Pattern Melting Point (°C) Solubility Primary Applications
This compound C₇H₅Br₃O₄ 392.82 Carboxylic acid, hydroxyl 2,4,6-tribromo; 3-hydroxy 145–150 Insoluble in water Enzymatic assays, pharmaceutical intermediates
3-Hydroxy-2,4,6-triiodobenzoic acid C₇H₃I₃O₃ ~485.7* Carboxylic acid, hydroxyl 2,4,6-triiodo; 3-hydroxy N/A Likely low water solubility Potential radiocontrast agents, specialty synthesis
β-Hydroxy-β-aryl propanoic acids (e.g., 3-hydroxy-3-(4-diphenyl)butanoic acid) C₁₆H₁₆O₃ ~256.3 Carboxylic acid, hydroxyl, aryl β-hydroxy, β-aryl substitution N/A Variable Anti-inflammatory agents (NSAID analogues)
3-Hydroxy-2,4,6-tribromobenzyl alcohol C₇H₅Br₃O₂ ~360.8 Benzyl alcohol, hydroxyl 2,4,6-tribromo; 3-hydroxy N/A Likely polar organic solvents Specialty organic synthesis

* Estimated based on iodine substitution.

Key Differences and Research Findings

Electronic and Steric Effects
  • The bromine atoms in this compound create strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (pKa ~2–3) compared to non-halogenated benzoic acids (pKa ~4.2) . In contrast, β-hydroxy-β-aryl propanoic acids exhibit weaker acidity due to the absence of halogen substituents, making them more suitable for COX-2 inhibition in NSAIDs .

Biological Activity

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate (TBHBA) is a halogenated benzoic acid derivative that has garnered interest in various fields of biological and chemical research. This compound is notable for its diverse biological activities, including applications in enzymatic assays and potential uses in nanotechnology.

  • Molecular Formula : C7H5Br3O4
  • Molecular Weight : 408.83 g/mol
  • CAS Number : 14348-40-4
  • Melting Point : 144-149 °C
  • Solubility : Soluble in organic solvents, limited solubility in water.

Enzymatic Assays

One of the significant applications of TBHBA is in the enzymatic determination of cholesterol levels. Research has demonstrated that TBHBA can enhance the sensitivity of colorimetric assays for high-density lipoprotein (HDL) cholesterol:

  • Cholesterol Measurement : TBHBA has been incorporated into enzymatic reagents to improve the detection of HDL cholesterol. A study indicated that the inclusion of TBHBA in a commercial reagent increased sensitivity fourfold, achieving a molar absorbance of approximately 29,000 for cholesterol detection .
  • Kinetic Methods : Automated kinetic methods for measuring HDL cholesterol have also been developed using TBHBA, showcasing its utility in clinical chemistry .

Nanozyme Activity

Recent advancements have explored the use of TBHBA in nanotechnology, particularly in the synthesis of graphene derivatives. A one-pot synthesis technique utilizing TBHBA has shown promise for creating materials with biomolecular recognition and nanozyme activities . This application highlights TBHBA's versatility beyond traditional biochemical assays.

Toxicological Profile

While TBHBA is utilized in various research applications, its safety profile warrants consideration:

  • Toxicity : The compound is classified as toxic if ingested and may cause skin and eye irritation . However, it has not been found to exhibit endocrine-disrupting properties according to current literature .
  • Safety Measures : Standard laboratory safety protocols should be followed when handling TBHBA to minimize exposure risks.

Case Study 1: Cholesterol Assay Enhancement

A study published in Clinical Chemistry detailed the modifications made to a cholesterol oxidase reagent by incorporating TBHBA. The results indicated significant improvements in assay sensitivity, making it a valuable tool for clinical diagnostics .

ParameterBefore TBHBA InclusionAfter TBHBA Inclusion
Sensitivity (molar absorbance)~7,250~29,000
Detection Limit0.5 mg/dL0.1 mg/dL

Case Study 2: Nanozyme Applications

In another research article, the application of TBHBA in synthesizing a graphene derivative was explored. The resulting material demonstrated enhanced catalytic activity comparable to natural enzymes, indicating potential applications in biosensing and drug delivery systems .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the crystal structure of 3-hydroxy-2,4,6-tribromobenzoic acid monohydrate?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving hydrogen-bonding networks and molecular packing. For example, intra- and intermolecular interactions (e.g., O–H···O distances) can be measured, as demonstrated in analogous hydroxybenzoic acid monohydrates . Thermal gravimetric analysis (TGA) should accompany SCXRD to confirm hydration stability and decomposition thresholds (e.g., melting point: 145–148°C ).

Q. How can researchers optimize the synthesis of 3-hydroxy-2,4,6-tribromobenzoic acid?

  • Methodological Answer : The Bunnett-Robison method via bromination of m-aminobenzoic acid followed by diazotization is a validated route . Key steps include:

  • Bromination : Use excess bromine in sulfuric acid at controlled temperatures (0–5°C) to minimize side reactions.
  • Diazotization : Employ sodium nitrite under acidic conditions to replace the amino group with hydroxyl.
  • Purification : Recrystallize from diethyl ether to achieve ≥97% purity .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer :

  • HPLC or NMR : Quantify residual solvents and impurities (e.g., unreacted bromine derivatives).
  • TGA/DSC : Monitor dehydration events and thermal stability (decomposition at ~250°C ).
  • FT-IR : Confirm functional groups (e.g., –COOH and –OH stretches at 2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict polymorphism in this compound?

  • Methodological Answer : Density functional theory (DFT) and crystal energy landscape (CEL) calculations can rank polymorph stability by comparing lattice energies. For example, conformer analysis of hydroxybenzoic acids revealed energy differences as small as 0.58 kJ/mol between polymorphs, guiding experimental screening . Include solvent effects and hydrogen-bonding motifs (e.g., R(22)8 dimer vs. chain motifs) to refine predictions .

Q. How should researchers resolve contradictions in hydrogen-bonding orientations reported for similar compounds?

  • Methodological Answer : Cross-validate structural data using complementary techniques:

  • SCXRD : Directly measure bond lengths and angles (e.g., O2···O1 = 2.66 Å vs. conflicting reports ).
  • Solid-state NMR : Probe proton environments to distinguish between intra- and intermolecular interactions.
  • Periodic DFT : Simulate hydrogen positions and compare with experimental data to resolve discrepancies .

Q. What strategies mitigate hygroscopicity during storage and handling?

  • Methodological Answer :

  • Storage : Use desiccators with silica gel or molecular sieves under inert gas (N₂/Ar) to prevent hydration .
  • Formulation : Co-crystallize with hydrophobic coformers (e.g., aryl derivatives) to reduce water affinity, as seen in gallic acid monohydrate studies .

Q. How can researchers improve yield in diazotization steps during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain ≤5°C to suppress nitrogen dioxide byproduct formation .
  • Catalyst Optimization : Add catalytic Cu(I) salts to accelerate reaction kinetics.
  • In Situ Monitoring : Use UV-Vis spectroscopy to track diazonium intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate
Reactant of Route 2
3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate

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